4-Bromo-1,1-(propylenedioxo)-indane 4-Bromo-1,1-(propylenedioxo)-indane
Brand Name: Vulcanchem
CAS No.: 908334-05-4
VCID: VC18475843
InChI: InChI=1S/C12H13BrO2/c13-11-4-1-3-10-9(11)5-6-12(10)14-7-2-8-15-12/h1,3-4H,2,5-8H2
SMILES:
Molecular Formula: C12H13BrO2
Molecular Weight: 269.13 g/mol

4-Bromo-1,1-(propylenedioxo)-indane

CAS No.: 908334-05-4

Cat. No.: VC18475843

Molecular Formula: C12H13BrO2

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1,1-(propylenedioxo)-indane - 908334-05-4

Specification

CAS No. 908334-05-4
Molecular Formula C12H13BrO2
Molecular Weight 269.13 g/mol
IUPAC Name 7-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxane]
Standard InChI InChI=1S/C12H13BrO2/c13-11-4-1-3-10-9(11)5-6-12(10)14-7-2-8-15-12/h1,3-4H,2,5-8H2
Standard InChI Key ZNZMJQVYWVDCLZ-UHFFFAOYSA-N
Canonical SMILES C1COC2(CCC3=C2C=CC=C3Br)OC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Bromo-1,1-(propylenedioxo)-indane features a spirocyclic framework where a dioxane ring (from propylenedioxo) is fused to an indane system. The bromine atom is positioned at the 4th carbon of the indane moiety, conferring distinct electronic and steric properties. Key structural parameters include:

PropertyValueSource
Molecular FormulaC12H13BrO2\text{C}_{12}\text{H}_{13}\text{BrO}_2
Molecular Weight269.13 g/mol
IUPAC Name7-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxane]
Canonical SMILESC1COC2(CCC3=C2C=C(C=C3)Br)OC1
LogP (Partition Coefficient)2.59 (estimated)

The spiro arrangement creates a rigid, three-dimensional structure that enhances its utility in asymmetric synthesis and receptor binding studies.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via bromination of 1,1-(propylenedioxo)-indane, typically using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) or tetrahydrofuran (THF). Iron(III) bromide (FeBr3\text{FeBr}_3) catalyzes the electrophilic aromatic substitution, directing bromination to the para position relative to the dioxane bridge. A representative reaction scheme is:

1,1-(Propylenedioxo)-indane+Br2FeBr34-Bromo-1,1-(propylenedioxo)-indane+HBr\text{1,1-(Propylenedioxo)-indane} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{4-Bromo-1,1-(propylenedioxo)-indane} + \text{HBr}

Yields are optimized by controlling temperature (0–5°C) and stoichiometry, though specific values are undisclosed.

Industrial Manufacturing

Continuous flow reactors are employed for large-scale production, ensuring precise control over reaction parameters (residence time: 10–15 min; temperature: 20–25°C). These systems mitigate exothermic risks and improve reproducibility. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, achieving >95% purity .

Applications in Scientific Research

Medicinal Chemistry

The compound’s spirocyclic core mimics bioactive natural products, making it a scaffold for kinase inhibitors and GPCR modulators. In a 2006 study, Dinges et al. utilized analogous brominated indanes to develop antiproliferative agents targeting cancer cell lines (IC50_{50}: 0.5–2.0 µM) . The bromine atom facilitates further functionalization via Suzuki-Miyaura cross-coupling, enabling rapid diversification.

Materials Science

As a monomer, 4-Bromo-1,1-(propylenedioxo)-indane contributes to conjugated polymers for organic light-emitting diodes (OLEDs). Its rigid structure enhances charge transport properties, with reported hole mobility of 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s} in preliminary studies.

Economic and Regulatory Landscape

QuantityPrice (USD)Purity
1 g2021.2595%
5 g4158.0095%
10 g5024.2595%

Prices reflect the complexity of synthesis and niche demand .

Regulatory Considerations

Classified under HS Code 2932999099 (“heterocyclic compounds with oxygen hetero-atoms”), it incurs a 6.5% MFN tariff . Safety data sheets (SDS) recommend handling in fume hoods with nitrile gloves due to potential skin/eye irritation .

Future Research Directions

  • Pharmacological Profiling: Investigate in vivo toxicity and pharmacokinetics to advance therapeutic candidates.

  • Polymer Optimization: Explore copolymerization with thiophene derivatives to improve OLED efficiency.

  • Synthetic Methodology: Develop catalytic asymmetric bromination to access enantiopure variants .

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